Biotin-PEG11-Amine Biotin-PEG11-Amine Biotin-PEG11-amine is PEG derivative containing a biotin group and a terminal primary amine group. The amine group can be coupled to carboxyl groups or 5'phosphate groups to form stable amide bonds. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules. Therefore, Biotin-PEG-amines may be useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 1418022-42-0
VCID: VC0521297
InChI: InChI=1S/C34H66N4O13S/c35-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-36-32(39)4-2-1-3-31-33-30(29-52-31)37-34(40)38-33/h30-31,33H,1-29,35H2,(H,36,39)(H2,37,38,40)/t30-,31-,33-/m0/s1
SMILES: C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2
Molecular Formula: C34H66N4O13S
Molecular Weight: 770.98

Biotin-PEG11-Amine

CAS No.: 1418022-42-0

Cat. No.: VC0521297

Molecular Formula: C34H66N4O13S

Molecular Weight: 770.98

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Biotin-PEG11-Amine - 1418022-42-0

Specification

Description Biotin-PEG11-amine is PEG derivative containing a biotin group and a terminal primary amine group. The amine group can be coupled to carboxyl groups or 5'phosphate groups to form stable amide bonds. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules. Therefore, Biotin-PEG-amines may be useful in the development of antibody drug conjugates.
CAS No. 1418022-42-0
Molecular Formula C34H66N4O13S
Molecular Weight 770.98
IUPAC Name 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Standard InChI InChI=1S/C34H66N4O13S/c35-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-36-32(39)4-2-1-3-31-33-30(29-52-31)37-34(40)38-33/h30-31,33H,1-29,35H2,(H,36,39)(H2,37,38,40)/t30-,31-,33-/m0/s1
Standard InChI Key SHPHAOSBFNWGAC-PHDGFQFKSA-N
SMILES C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2
Appearance Solid powder

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